Octyl isobutyrate
Description
Contextualization within Ester Chemistry Research
Octyl isobutyrate, with the chemical formula C12H24O2, is an ester formed from the reaction of 1-octanol (B28484) and isobutyric acid. ontosight.ai As a member of the ester family, it is part of a broad class of organic compounds known for their characteristic fruity and pleasant aromas. ontosight.aichemicalbull.com In the broader context of ester chemistry, research on this compound contributes to the understanding of esterification processes, including both traditional chemical synthesis and biocatalysis. chemicalbook.combioline.org.br
The study of esters like this compound is significant for several reasons. They are pivotal in the flavor and fragrance industries, where the specific sensory profiles of different esters are of primary interest. chemicalbull.com Furthermore, research into the synthesis of esters, particularly through enzymatic processes using lipases, is a burgeoning area of green chemistry, aiming for more sustainable and efficient production methods. bioline.org.brmdpi.com The investigation of physical and chemical properties of esters, such as their solubility, boiling point, and spectroscopic data, provides fundamental data for chemical engineering, product formulation, and analytical chemistry.
Historical Overview of this compound Research and Discovery
While a precise timeline of the initial synthesis and discovery of this compound is not extensively documented in readily available literature, its use and study are linked to the development of the flavor and fragrance industries. The identification and synthesis of various esters for commercial use began to flourish in the 19th and 20th centuries. Isobutyric acid, a precursor to this compound, was first observed in an impure form in 1814. atamanchemicals.com
The systematic study of esters, including this compound, for their sensory properties and potential applications has been ongoing. Regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA), which was founded in 1909, have played a role in the evaluation and designation of such compounds for use in food. This compound is listed with FEMA number 2808. thegoodscentscompany.com
Significance of this compound in Current Scientific Inquiry
The contemporary scientific interest in this compound is multifaceted. A primary driver of research is its application as a flavor and fragrance agent. chemicalbull.com Scientific inquiry focuses on optimizing its synthesis, characterizing its sensory attributes, and identifying its presence in natural sources.
A significant area of modern research involves the enzymatic synthesis of this compound and other esters. The use of lipases as biocatalysts offers a greener alternative to traditional chemical synthesis, which often requires harsh conditions. bioline.org.brmdpi.com Research in this area explores the efficiency of different lipases, the optimization of reaction conditions (such as temperature and solvent), and the reusability of immobilized enzymes to enhance the economic viability of the process. mdpi.comnih.govmdpi.com
Overview of Major Research Domains for this compound
The research concerning this compound can be broadly categorized into the following domains:
Flavor and Fragrance Chemistry: This is the most prominent research area for this compound. Studies in this domain focus on its sensory properties, which are described as having a waxy, fruity, and creamy odor and taste. chemicalbook.comthegoodscentscompany.com It is used in the formulation of flavors for a variety of food products, including pistachio, grape, melon, and citrus blends, as well as in perfumery. chemicalbull.comchemicalbook.com
Biocatalysis and Green Chemistry: A significant body of research is dedicated to the lipase-catalyzed synthesis of this compound. bioline.org.brmdpi.com This research aligns with the principles of green chemistry by utilizing enzymes to conduct reactions under milder conditions, often in solvent-free systems, leading to more sustainable and environmentally friendly processes. nih.govcapes.gov.br
Analytical Chemistry: The development and application of advanced analytical methods for the identification and quantification of this compound are crucial. Techniques like gas chromatography (GC) and GC-mass spectrometry (GC-MS) are standard for analyzing its purity and its presence in various matrices. mdpi.comthegoodscentscompany.comspkx.net.cn More sophisticated techniques like GC×GC–MS are also being utilized for detailed analysis in complex samples. nih.gov
Natural Products Chemistry: Research in this area involves the identification of this compound in natural sources. For instance, it has been reported as a volatile component in plants such as Heracleum persicum and Malabaila aurea. mdpi.comuvigo.esresearchgate.net
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H24O2 | nih.gov |
| Molecular Weight | 200.32 g/mol | nih.gov |
| Appearance | Colorless to pale yellow liquid | thegoodscentscompany.com |
| Boiling Point | 236.00 to 238.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |
| Refractive Index | 1.42000 to 1.42500 @ 20.00 °C | thegoodscentscompany.com |
| Specific Gravity | 0.85300 to 0.85800 @ 25.00 °C | thegoodscentscompany.com |
| Flash Point | 221.00 °F (105.00 °C) | thegoodscentscompany.com |
| Solubility | Very slightly soluble in water; soluble in alcohol | thegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCYCHFQWMNQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059364 | |
| Record name | Propanoic acid, 2-methyl-, octyl ester | |
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Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/refreshing, herbaceous odour | |
| Record name | Octyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
236.00 to 238.00 °C. @ 760.00 mm Hg | |
| Record name | Octyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |
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Solubility |
very slightly, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Octyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Octyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853-0.858 | |
| Record name | Octyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
109-15-9 | |
| Record name | Octyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-15-9 | |
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| Record name | Octyl isobutyrate | |
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| Record name | Octyl isobutyrate | |
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| Record name | Propanoic acid, 2-methyl-, octyl ester | |
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| Record name | Propanoic acid, 2-methyl-, octyl ester | |
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| Record name | Octyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.320 | |
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| Record name | OCTYL ISOBUTYRATE | |
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| Record name | Octyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Natural Abundance of Octyl Isobutyrate in Biological Systems
Identification and Quantification in Plant Essential Oils
Heracleum persicum Desf. ex Fischer (Persian hogweed)
Octyl isobutyrate has been identified as a constituent of the essential oil derived from the fruits and aerial parts of Heracleum persicum, commonly known as Persian hogweed or Golpar. nih.govtandfonline.comveterinaryworld.org Its concentration, however, exhibits significant variability.
Studies of H. persicum populations across different climatic regions in Iran have revealed a considerable range in the concentration of this compound. For instance, in one study analyzing ten different Iranian populations, the content of this compound in the essential oil ranged from 1.85% to 5.85%. researchgate.net The Masuleh population, in particular, showed the highest concentration at 5.85%. mdpi.com Another investigation of the entire aerial parts of H. persicum reported an this compound content of 17.82%. veterinaryworld.org Furthermore, a separate analysis of H. persicum fruit essential oil from the Maragheh region of Kashan, Iran, identified this compound as the third most predominant compound, constituting 9.23% of the oil. nih.gov This variability is often attributed to a combination of genetic differences and diverse environmental conditions. nih.govsmujo.id
Table 1: this compound Content in Various Heracleum persicum Samples
| Plant Part/Population | Region/Source | This compound Content (%) |
| Fruits (Masuleh population) | Iran | 5.85 mdpi.com |
| Fruits (Maragheh region, Kashan) | Iran | 9.23 nih.gov |
| Aerial Parts | - | 17.82 veterinaryworld.org |
| Fruits (10 Iranian populations) | Iran | 1.85 - 5.85 researchgate.net |
Environmental factors such as elevation and precipitation have been found to correlate with the chemical composition of H. persicum essential oil. A study on Iranian populations demonstrated a positive and significant correlation between mean annual precipitation and the content of this compound. mdpi.com This suggests that plants grown in regions with higher rainfall may produce higher levels of this compound. While habitat elevation was found to have the highest correlation with hexyl butyrate (B1204436) content, its direct significant correlation with this compound was not highlighted in the same study. researchgate.netmdpi.com
In the essential oil of H. persicum, this compound is part of a complex mixture of volatile compounds. Principal component analysis has shown a positive correlation between this compound and other esters, including n-hexyl hexanoate (B1226103) and n-octyl butyrate. mdpi.com Specifically, the content of n-octyl butyrate was found to be positively correlated with the this compound content, suggesting potential common biosynthetic pathways for these compounds. mdpi.comnih.gov
Sambucus nigra L. (Elderberry) Flower Extracts
This compound, also referred to as octyl 2-methylpropanoate, has been identified as a significant component in extracts from the flowers of Sambucus nigra, or elderberry. In one analysis, it was found to be present at a relatively high concentration of 10.5%. mdpi.comnih.gov This makes it one of the major phytochemicals in the flower extract of this plant. mdpi.com
Table 2: this compound in Sambucus nigra Flower Extract
| Plant Part | This compound Content (%) |
| Flower Extract | 10.5 mdpi.comnih.gov |
Malabaila aurea Boiss. Aerial Parts
The essential oil extracted from the aerial parts of Malabaila aurea has been shown to be particularly rich in this compound. A study of M. aurea collected from Greece identified this compound as the major constituent, accounting for a substantial 40% of the total oil. tandfonline.comtandfonline.comresearchgate.net This high concentration highlights the plant as a significant natural source of this compound. Another study on different populations from Montenegro, however, found octyl butyrate to be the major component in fruits and flowers, while the aerial parts from a Greek collection were dominated by this compound. acgpubs.org This suggests significant chemotypic variation within the species depending on the geographical origin and plant part analyzed.
Table 3: this compound in Malabaila aurea Essential Oil
| Plant Part | Geographic Origin | This compound Content (%) |
| Aerial Parts | Greece | 40 tandfonline.comtandfonline.comresearchgate.net |
Uncaria tomentosa (Willd. ex Schult.) DC. Bark
Commonly known as cat's claw, the bark of Uncaria tomentosa has been found to contain a significant amount of this compound. In an analysis of an aqueous ammonia (B1221849) extract of the bark, this compound was the main phytoconstituent, comprising 30.7% of the extract. mdpi.comresearchgate.netdntb.gov.ua This compound was identified as a major phytochemical in the essential oils of the bark. mdpi.com Further studies have confirmed that this compound is the primary component of the bioactive natural products found in U. tomentosa bark extract. mdpi.com
Heracleum sphondylium L. subsp. ternatum (Velen.) Brummitt
The essential oil from the fruits of Heracleum sphondylium subsp. ternatum, also known as hogweed, is primarily composed of aliphatic esters, with octyl acetate (B1210297) and octyl butyrate being the most abundant. nih.gov One study identified this compound as a minor component, at 0.1%, in the essential oil of this subspecies. researchgate.net Another analysis noted its presence at 24.6%. mdpi.com Research has also indicated a positive correlation between the content of this compound and mean annual precipitation. researchgate.net
Elaeosticta glaucescens Boiss. Roots
The essential oil extracted from the roots of Elaeosticta glaucescens has been analyzed, revealing the presence of this compound. One study reported that it constituted 4% of the essential oil from the roots of this Iranian endemic plant. mdpi.com
Caucalis platycarpos L. Roots
In the essential oil of Caucalis platycarpos root, n-octyl isobutyrate has been identified as a major component, constituting 8.5% of the oil. mdpi.comresearchgate.nettbzmed.ac.irsciencegate.app
Eryngium caucasicum Trautv. Roots
Research on the essential oils from the roots of Eryngium caucasicum has identified this compound as a constituent. It was found to be present at a concentration of 2.8% in the essential oil. mdpi.com
Humulus lupulus (Hop oil)
This compound has been reported as a constituent of hop (Humulus lupulus). nih.gov It is listed as one of the many volatile compounds found in hop varieties. nih.gov A comprehensive two-dimensional gas chromatography–mass spectrometry analysis of hop cone powder identified n-octyl isobutyrate as one of the esters present. nih.gov
Mangifera indica (Mango)
This compound has been identified in Mangifera indica, commonly known as mango. nih.govwikipedia.org
Okra Seed Coat
This compound has been identified as one of the volatile components present in the seed coat of okra (Abelmoschus esculentus). researchgate.netnist.gov The hard seed coat of okra is known to influence seed dormancy and germination, and the volatile compounds within it, including this compound, are part of its complex chemical makeup. academicjournals.org
Daucus crinitus Desf. (Wild Carrot)
In studies of the essential oils from the aerial parts of Daucus crinitus, a species of wild carrot, the dominant compounds reported are phenylpropanoids and other aliphatic esters. d-nb.infonih.govnih.gov Specifically, the main components identified are isochavicol (B3343547) isobutyrate (ranging from 39.0% to 44.9%) and octyl acetate (12.3%). d-nb.infonih.govcore.ac.uk While these findings indicate the presence of both isobutyrate and octyl ester moieties within the plant's volatile profile, this compound itself has not been reported as a significant constituent in the essential oil of this particular species. d-nb.infonih.govnih.govresearchgate.net
Other Plant Species (e.g., Apiaceae family)
The occurrence of this compound is well-documented across various species within the Apiaceae family, where it can be a major component of the essential oil, particularly in fruits and flowers. In the essential oil from the aerial parts of Malabaila aurea, this compound was found to be the most abundant constituent, at 40.0%. tandfonline.com Similarly, it is a predominant compound in the essential oil of Heracleum persicum fruits, with concentrations reported at 9.23%. mdpi.com
High concentrations of this compound have also been noted in several other species, highlighting its significant, albeit taxonomically limited, distribution. oup.com Research has identified its presence in the roots of Iranian endemic plants such as Elaeosticta glaucescens, Caucalis platycarpos, and Eryngium caucasicum. mdpi.com The concentration of this compound in Heracleum persicum has been observed to vary among different populations, with some showing levels as high as 5.85%. nih.gov This variability suggests that environmental and genetic factors can influence its production. nih.govmdpi.com
Occurrence of this compound in Various Plant Species
| Plant Species | Family | Plant Part | Relative Content (%) | Reference |
|---|---|---|---|---|
| Malabaila aurea | Apiaceae | Aerial Parts | 40.0% | tandfonline.com |
| Heracleum persicum | Apiaceae | Fruit | 9.23% | mdpi.com |
| Heracleum persicum | Apiaceae | - | up to 5.85% | nih.gov |
| Caucalis platycarpos | Apiaceae | Roots | 8.5% | mdpi.com |
| Elaeosticta glaucescens | Apiaceae | Roots | 4.0% | mdpi.com |
| Eryngium caucasicum | Apiaceae | Roots | 2.8% | mdpi.com |
Biosynthetic Pathways of this compound in Natural Sources
The biosynthesis of volatile esters like this compound in plants is a multi-step process involving precursors from amino acid and fatty acid metabolism. The final and crucial step in the formation of these esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). nih.gov
This enzymatic reaction involves the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol. nih.gov In the specific case of this compound, the pathway would involve the following key components:
Alcohol Substrate : Octanol (B41247) serves as the alcohol precursor. Alcohols in plants are often formed from the degradation of fatty acids or from amino acid metabolic pathways. nih.gov
Acyl-CoA Substrate : Isobutyryl-CoA, which is derived from the branched-chain amino acid valine, provides the isobutyrate portion of the ester.
Enzymatic Catalyst : An alcohol acyltransferase (AAT) facilitates the esterification, linking octanol and isobutyryl-CoA to form this compound. nih.gov
The biosynthesis of octyl esters is often anatomically restricted within the plant, occurring in specialized structures like the oil tubes (vittae) found in the reproductive tissues of many Apiaceae species. oup.com The expression of AAT enzymes is often induced during specific developmental stages, such as fruit ripening, which corresponds with the peak emission of aroma compounds. nih.gov The availability of both the alcohol and acyl-CoA precursors is a significant factor that determines the specific profile of esters produced by a given plant species. nih.gov
Ecological Significance of this compound in Plant-Environment Interactions
Volatile esters, including this compound, play a multifaceted role in the interactions between plants and their environment. These functions range from mediating pollination to providing chemical defense.
One of the primary ecological roles of floral esters is to attract pollinators. While direct evidence for this compound is specific, related short-chain isobutyrate esters (ethyl isobutyrate and methyl isobutyrate) are key attractants for the specific drosophilid fly pollinator of the non-photosynthetic orchid Gastrodia similis. This suggests that isobutyrate esters can function as highly specific signals in specialized pollination systems.
Additionally, this compound and the essential oils containing it have demonstrated antimicrobial properties. tandfonline.commdpi.com For instance, the essential oil of Malabaila aurea, rich in this compound, showed good activity against Staphylococcus aureus and Candida albicans. tandfonline.com Pure this compound was found to be effective against the plant pathogenic oomycete Phytophthora megasperma. mdpi.com This antimicrobial activity indicates a defensive function, protecting the plant, particularly its fruits and roots, from pathogenic fungi and bacteria.
The production of this compound can also be influenced by abiotic environmental factors. In populations of Heracleum persicum, a positive correlation was found between mean annual precipitation and the content of this compound, suggesting that its biosynthesis may be linked to water availability. nih.gov In some plants, octyl esters may also act as solubilizing agents for other defensive compounds, such as furanocoumarins, enhancing their transport within the plant's oil canals and delivery to herbivores. oup.com
Advanced Synthetic Methodologies for Octyl Isobutyrate
Enzymatic Synthesis Approaches
Enzymatic synthesis has emerged as a compelling green alternative to conventional chemical routes for producing esters like octyl isobutyrate. vulcanchem.commdpi.com Lipases (E.C. 3.1.1.3) are the most prominent enzymes used for this purpose, valued for their ability to catalyze esterification and transesterification reactions with high specificity under mild conditions. mdpi.comresearchgate.net This biocatalytic approach minimizes the formation of by-products, simplifying downstream purification processes. mdpi.com
The direct esterification of octanol (B41247) with isobutyric acid using an immobilized lipase (B570770) as a biocatalyst is a widely researched method. Immobilization enhances enzyme stability, facilitates catalyst recovery and reuse, and allows for continuous process design, making the synthesis more economically viable. mdpi.comnih.gov Novozym® 435, an immobilized form of lipase B from Candida antarctica, is frequently cited for its high catalytic activity and stability in synthesizing various short-chain esters. mdpi.comdntb.gov.ua
The yield of this compound in lipase-mediated esterification is significantly influenced by several reaction parameters. Optimizing these variables is crucial for maximizing conversion and reaction rates.
Enzyme Concentration: The amount of immobilized lipase affects the reaction rate. Initially, increasing the enzyme concentration leads to a higher conversion rate due to the greater availability of active sites. mdpi.com However, beyond an optimal point, the conversion may plateau or even decrease due to mass transfer limitations within the reaction mixture. mdpi.comresearchgate.net For the synthesis of octyl formate (B1220265), a similar ester, an optimal Novozym 435 concentration was found to be 15 g/L. mdpi.comresearchgate.net
Molar Ratio: The ratio of alcohol to acid is a critical factor. Esterification is a reversible reaction, and using an excess of one substrate (typically the alcohol) can shift the equilibrium towards product formation. researchgate.net However, a very high excess of alcohol can lead to enzyme inhibition, where the alcohol molecules may compete with the acid for the enzyme's active site. nih.govscispace.com For instance, in the synthesis of octyl acetate (B1210297), esterification activity decreased when the molar ratio of alcohol to acid exceeded 2 M. nih.govscispace.com
Temperature: Temperature influences both the reaction rate and enzyme stability. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation if they exceed the enzyme's optimal thermal stability range. nih.gov For many lipase-catalyzed reactions, including the synthesis of related esters like octyl acetate and octyl formate, optimal temperatures are often found in the range of 30-60°C. mdpi.comresearchgate.netnih.gov For example, the maximum conversion for octyl acetate synthesis was observed at 32°C, while for octyl formate it was 40°C. mdpi.comnih.gov
Agitation: Adequate mixing is necessary to reduce external mass transfer limitations and ensure homogeneity, allowing the substrates to access the immobilized enzyme's active sites. Studies on similar ester syntheses have employed agitation speeds around 200 rpm to achieve high yields. researchgate.netcapes.gov.br
Solvent Type: The choice of solvent can impact enzyme activity and substrate solubility. While many modern approaches favor solvent-free systems to enhance green credentials and product concentration, organic solvents like n-hexane or isooctane (B107328) are sometimes used. researchgate.netcapes.gov.br In solvent systems, the hydrophobicity of the solvent (log P) is a key consideration, as it can affect the water layer around the enzyme, which is essential for its catalytic activity.
Water Addition: The water content in the reaction medium is a delicate parameter. A minimal amount of water is essential to maintain the conformational flexibility and catalytic activity of the lipase. However, as water is a product of the esterification reaction, its accumulation can promote the reverse reaction (hydrolysis), thereby reducing the final ester yield. nih.govcapes.gov.br In the transesterification synthesis of octyl acetate, the addition of 0.2% water was found to be optimal. capes.gov.br
| Parameter | Optimal Condition (Octyl Acetate Synthesis) nih.govcapes.gov.br | Optimal Condition (Octyl Formate Synthesis) mdpi.comresearchgate.net | General Impact on Esterification |
|---|---|---|---|
| Enzyme | Immobilized R. oryzae / Novozym 435 | Novozym 435 | Catalyst choice is crucial for reaction efficiency. |
| Temperature | 30-36°C | 40°C | Balances reaction rate against enzyme denaturation. |
| Molar Ratio (Alcohol:Acyl Donor) | 2:1 | 7:1 (Octanol:Formic Acid) | Excess alcohol shifts equilibrium but can cause inhibition. |
| Water Addition | 0.2% (v/v) | Not specified, but water control is critical. | Essential for enzyme activity, but excess promotes hydrolysis. |
| Solvent | Solvent-free | 1,2-dichloroethane | Affects substrate solubility and enzyme performance. |
Conventional synthesis of this compound typically involves Fischer esterification, which utilizes a strong acid catalyst, such as hydrochloric or sulfuric acid, and often requires high temperatures. vulcanchem.com While effective, this method suffers from several drawbacks.
| Feature | Immobilized Lipase-Mediated Esterification | Conventional Chemical Synthesis (Fischer Esterification) |
|---|---|---|
| Catalyst | Enzyme (Lipase) | Strong Acid (e.g., H₂SO₄, HCl) |
| Reaction Conditions | Mild (e.g., 30-60°C, atmospheric pressure) nih.gov | Harsh (High temperatures, sometimes high pressure) |
| Specificity | High (chemo-, regio-, and stereospecificity) mdpi.com | Low (can lead to side reactions and by-products) |
| Environmental Impact | Greener process, biodegradable catalyst, less waste vulcanchem.comresearchgate.net | Use of corrosive catalysts, potential for hazardous waste |
| Product Purity | Higher purity, easier downstream processing mdpi.com | Requires extensive purification to remove catalyst and by-products |
| Catalyst Reusability | High reusability, reducing costs capes.gov.br | Catalyst is typically neutralized and discarded, not reused |
Transesterification, also known as alcoholysis, is another enzymatic route for synthesizing this compound. This process involves the reaction of an existing ester (an acyl donor, such as vinyl isobutyrate or ethyl isobutyrate) with octanol, catalyzed by a lipase. capes.gov.br This method can be advantageous as it often proceeds under milder conditions and can achieve high conversion rates because the equilibrium is more favorable compared to direct esterification. nih.gov Solvent-free transesterification for the synthesis of octyl acetate has been successfully demonstrated, achieving a molar conversion of 92.35%. capes.gov.br The key challenge is the selection of an appropriate acyl donor that is reactive and produces a co-product (e.g., vinyl alcohol, which tautomerizes to acetaldehyde) that does not inhibit the enzyme or complicate purification.
Immobilized Lipase-Mediated Esterification
Chemo-Enzymatic Hybrid Syntheses
Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the versatility of chemical transformations to create efficient and novel reaction pathways. beilstein-journals.org This approach leverages enzymes to perform specific, often challenging, steps within a multi-step chemical synthesis, such as regio- or stereoselective modifications. beilstein-journals.org
For the synthesis of complex isobutyrate esters, a chemo-enzymatic strategy could involve the chemical synthesis of a precursor molecule, followed by a highly selective enzymatic acylation step to introduce the isobutyrate group at a specific position. An example of this principle is the organocatalytic method for the chemo- and regioselective acylation of octyl β-d-glucopyranoside with isobutyric anhydride. acs.org In this process, a chiral catalyst directed the acylation to a specific secondary hydroxyl group with perfect selectivity, demonstrating how chemical and enzymatic principles can be combined to achieve precise molecular construction. acs.org Such hybrid approaches hold promise for creating complex, high-value molecules that are difficult to access through purely chemical or enzymatic means.
Sustainable and Green Chemistry Routes for this compound Production
The production of esters like this compound is increasingly shifting towards sustainable and green methodologies to minimize environmental impact. These approaches prioritize the use of renewable resources, milder reaction conditions, and the reduction of hazardous waste, aligning with the core principles of green chemistry. mdpi.com Biocatalysis, particularly using lipases, has emerged as a leading green alternative to traditional chemical synthesis. mdpi.comvulcanchem.com
Enzymatic esterification offers significant advantages, including high specificity, which minimizes the formation of by-products, and the ability to operate under mild temperature and pressure conditions, leading to energy savings of up to 60% compared to conventional methods using acid catalysts. mdpi.comnih.gov The use of enzymes, which are natural and biodegradable catalysts, allows the final product to be labeled as "natural" or "green," enhancing its value in consumer-focused markets like food, fragrance, and cosmetics. mdpi.comresearchgate.net
Solvent-free synthesis is another key strategy in green chemistry, as it eliminates the need for potentially toxic organic solvents and simplifies product recovery. scispace.comcapes.gov.br In these systems, one of the reactants, typically the alcohol, can also serve as the solvent. mdpi.com
Research has focused on optimizing various parameters to maximize yield and efficiency in these green routes. Key areas of investigation include the choice of enzyme, molar ratios of substrates, temperature, and water content. Immobilized lipases are frequently used as they can be easily recovered and reused, improving the economic viability of the process. mdpi.comscispace.com For instance, studies on analogous short-chain esters have demonstrated high conversion rates using immobilized lipases from sources like Candida antarctica (often as Novozym 435) and Candida rugosa. mdpi.comcapes.gov.brnih.gov
The table below summarizes findings from various studies on the enzymatic synthesis of esters, illustrating the conditions and outcomes of these green chemistry approaches.
| Ester Product | Lipase/Biocatalyst | Key Reaction Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|
| Amyl isobutyrate | Candida rugosa lipase (CRL) | Solvent-free system and in isooctane; optimized pH and temperature (45°C). nih.gov | High conversion, kinetic model developed. nih.gov | nih.gov |
| Octyl acetate | Immobilized Rhizopus oryzae lipase | Solvent-free; 2 M octanol in vinyl acetate, 36°C, 200 rpm, 0.2% water. capes.gov.br | 92.35% molar conversion in 12 hours. capes.gov.br | capes.gov.br |
| Octyl formate | Novozym 435 (immobilized Candida antarctica lipase) | Solvent: 1,2-dichloroethane; 40°C; 1:7 formic acid to octanol ratio. mdpi.com | 96.51% conversion. mdpi.com | mdpi.com |
| Butyl isobutyrate | Immobilised lipases | Kinetic and mechanism studies performed. nih.gov | Data used for kinetic modeling. nih.gov | nih.gov |
Novel Synthetic Strategies for this compound Derivatives
Recent research has explored novel synthetic strategies to create derivatives of this compound, expanding its applications into specialized fields such as bioactive compounds and functional materials. These strategies often involve multi-step reactions where an this compound-like structure is synthesized and then further modified.
One significant area is the synthesis of biologically active molecules. For example, derivatives of the natural compound shikonin (B1681659) have been synthesized to evaluate their anticancer properties. nih.gov In this context, shikonin isobutyrate was prepared via Steglich esterification, where the hydroxyl group of shikonin was acylated using isobutyric acid, dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov This method demonstrates the creation of a complex, pharmacologically relevant derivative from an isobutyrate moiety. nih.gov
Another novel strategy involves the creation of functionalized intermediates for use in targeted synthesis. An example is the preparation of 8-hydroxythis compound and its subsequent oxidation to 8-oxo-octyl isobutyrate. mdpi.com The initial esterification of octane-1,8-diol with isobutyric acid in toluene (B28343) using sulfuric acid as a catalyst yields 8-hydroxythis compound. mdpi.com This intermediate is then oxidized using pyridinium (B92312) chlorochromate (PCC) to produce 8-oxo-octyl isobutyrate, a key building block for the synthesis of insect sex pheromones. mdpi.com
Furthermore, isobutyrate esters can serve as precursors for other functional derivatives. A solid-state method has been developed to prepare hydroxamic acid derivatives from esters. google.com This process involves reacting an ester, such as this compound, with a hydroxylamine (B1172632) salt and an alkali substance under ball milling or grinding conditions. google.com This solvent-free approach is a green method for producing hydroxamic acids, which are valuable as chelating agents in mineral flotation. google.com
The table below outlines these novel synthetic strategies for creating this compound derivatives and related compounds.
| Derivative Type | Synthetic Strategy | Key Reagents | Application/Purpose | Reference |
|---|---|---|---|---|
| Shikonin Isobutyrate | Steglich Esterification | Shikonin, isobutyric acid, DCC, DMAP | Anticancer agent research | nih.gov |
| 8-Hydroxythis compound | Acid-catalyzed Esterification | Octane-1,8-diol, isobutyric acid, H₂SO₄ | Intermediate for pheromone synthesis | mdpi.com |
| 8-Oxo-octyl Isobutyrate | Oxidation of a hydroxylated precursor | 8-hydroxythis compound, PCC, silica (B1680970) gel | Intermediate for pheromone synthesis | mdpi.com |
| Hydroxamic Acid Derivatives | Solid-state reaction | Ester (e.g., this compound), hydroxylamine salt, alkali | Synthesis of chelating agents | google.com |
Spectroscopic and Chromatographic Characterization of Octyl Isobutyrate
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This combination is essential for identifying and measuring octyl isobutyrate in intricate samples.
GC-MS is instrumental in both the qualitative and quantitative analysis of this compound in various natural products. The identification process involves separating the volatile components of a mixture on a GC column, after which each separated compound enters the mass spectrometer. The MS detector bombards the compound with electrons, causing it to fragment in a distinctive and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint. By comparing this fingerprint to established spectral libraries, such as those from the National Institute of Standards and Technology (NIST), the compound can be identified. nih.gov
However, the identification of this compound can be challenging because its electron ionization mass spectrum is nearly identical to that of its isomer, octyl butyrate (B1204436). acgpubs.org This similarity necessitates confirmation using additional data, such as retention indices or, in some cases, Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure unambiguous identification. acgpubs.org
This compound has been identified as a significant volatile component in a variety of plants and food products. For instance, it was found to be a major constituent (40%) in the essential oil from the aerial parts of Malabaila aurea collected in Greece. acgpubs.org In studies of Iranian Heracleum persicum (Golpar), this compound was consistently identified, with its concentration varying between 1.85% and 5.85% across different plant populations. mdpi.com Similarly, its concentration in jasmine tea was observed to increase progressively through multiple scenting processes, highlighting its role in the tea's final aroma profile. nih.gov
Table 1: Quantitative Analysis of this compound in Various Sources by GC-MS This table displays the relative percentage or concentration of this compound identified in different natural products using Gas Chromatography-Mass Spectrometry.
| Source | Part/Type | Concentration (% or µg/g) | Study Reference |
| Malabaila aurea | Aerial Parts (from Greece) | 40% | acgpubs.org |
| Heracleum persicum | Essential Oil (Population 1) | 1.85% | mdpi.com |
| Heracleum persicum | Essential Oil (Population 2) | 5.85% | mdpi.com |
| Jasmine Tea | Scented 1 time | 3.29 µg/g | nih.gov |
| Jasmine Tea | Scented 4 times | 40.78 µg/g | nih.gov |
| Jasmine Tea | Scented 5 times | 41.44 µg/g | nih.gov |
| Hop (Enigma variety) | Cone Powder | 0.052% (Relative Area) | nih.gov |
| Hop (Loral variety) | Cone Powder | 0.537% (Relative Area) | nih.gov |
For the analysis of volatile and semi-volatile compounds like this compound from solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free sample preparation technique. labrulez.commdpi.com In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample) in a sealed vial. fmach.it Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. After an equilibrium period, the fiber is retracted and inserted into the hot injector port of a GC-MS system, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and analysis. labrulez.com
This technique is highly effective for concentrating volatiles from complex matrices, such as food and beverages, thereby increasing detection sensitivity. researchgate.net HS-SPME-GC-MS has been successfully used to identify and quantify esters, including isobutyrates, in products like wine and hops. nih.govnih.gov For example, a study on Marquette wines using this method quantified the concentration of ethyl isobutyrate, a related ester, at 0.7 and 0.5 ppm depending on the grape's sugar level at harvest. nih.gov The choice of fiber coating (e.g., DVB/CAR/PDMS) and extraction conditions (e.g., temperature, time) are critical parameters that must be optimized for efficient extraction of target analytes. thegoodscentscompany.com
While GC-MS is ideal for identification, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds. kyoto-u.ac.jptandfonline.com After compounds are separated on the GC column, they are eluted into a hydrogen-air flame. The combustion of organic compounds produces ions, which generate a current that is proportional to the amount of carbon atoms entering the flame. This makes the FID a highly sensitive detector for almost all organic compounds, including esters like this compound. au.dk
In many analyses of essential oils and alcoholic beverages, GC systems are equipped with a splitter that directs the column effluent to both an MS and an FID detector simultaneously. acgpubs.org This setup allows for confident identification of a peak by the mass spectrometer, while its precise quantification is performed by the flame ionization detector. mdpi.com Quantification is typically achieved by creating a calibration curve using standards of known concentrations or by using an internal standard added to the sample in a known quantity. atamanchemicals.com This dual-detector approach leverages the strengths of both technologies for comprehensive characterization.
The Gas Chromatographic Retention Index (RI) is a critical parameter used to convert retention times into a system-independent constant, which aids in the identification of compounds. mdpi.com The RI relates the retention time of an analyte to the retention times of n-alkanes (straight-chain hydrocarbons) that elute before and after it. This normalization helps to minimize variations in retention times that can occur due to differences in GC columns, temperature programs, or flow rates between different instruments and laboratories. chemball.com
For this compound, the RI is particularly valuable for distinguishing it from its isomer, octyl butyrate, which may not be possible based on mass spectra alone. acgpubs.org By comparing the experimentally determined RI of an unknown peak to published RI values from databases, analysts can significantly increase their confidence in the identification. chemicalbook.com These databases often provide RI values for compounds on multiple columns with different polarities (e.g., non-polar DB-5ms, polar WAX), further enhancing identification accuracy. nih.gov
Table 2: Gas Chromatography Retention Indices (RI) for this compound This table presents experimentally determined and database-listed retention indices for this compound on various GC columns. The retention index is a key parameter for compound confirmation.
| Column Type | Stationary Phase | Retention Index (RI) | Source |
| Standard Non-Polar | DB-5ms | 1342 | nih.gov |
| Standard Non-Polar | Not Specified | 1325 | nih.gov |
| Standard Non-Polar | Not Specified | 1328 | nih.gov |
| Standard Non-Polar | Not Specified | 1329 | nih.gov |
| Standard Non-Polar | Not Specified | 1332 | nih.gov |
| Standard Polar | Not Specified | 1535 | nih.gov |
| Standard Polar | Not Specified | 1543 | nih.gov |
| Standard Polar | Not Specified | 1547 | nih.gov |
Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling
Gas Chromatography-Olfactometry (GC-O) is a specialized sensory technique that uses the human nose as a highly sensitive detector to identify odor-active compounds in a sample's volatile profile. As compounds elute from the GC column, the effluent is split between a chemical detector (like MS or FID) and a sniffing port, where a trained panelist can smell each compound and describe its aroma character and intensity. This allows for the direct correlation of a specific chemical compound with its sensory impact, distinguishing key aroma contributors from odorless volatile compounds.
While AEDA has been used to identify key aroma compounds in numerous products like wine, coffee, and fruits, specific FD factors for this compound are not prominently reported in the researched literature. However, studies on related compounds provide insight into the potential sensory contribution of isobutyrate esters. For example, in a study of Frontenac and Marquette wines, ethyl isobutyrate was identified as a dominant aroma compound with a very high odor activity value (OAV > 50,000), contributing a fruity aroma. nih.gov The AEDA technique itself is a powerful tool for ranking odorants, and while this compound is known for its fruity, waxy, and grape-like aroma, its specific potency as determined by an FD factor requires further targeted investigation.
Odor Activity Values (OAVs) Calculation and Interpretation
The sensory relevance of an individual aroma compound within a food or fragrance is determined by its Odor Activity Value (OAV). The OAV is a calculated measure that compares the concentration of a compound to its odor threshold (OT), which is the minimum concentration at which the compound can be detected by the human nose. rsc.orgmdpi.com
| Formula | Description of Variables |
|---|---|
| OAV = Concentration / Odor Threshold | Concentration: The measured amount of the compound in the sample (e.g., in µg/L). |
| Odor Threshold: The lowest concentration of the compound detectable by olfaction in the same sample matrix (e.g., in µg/L). |
The OAV provides a crucial link between purely instrumental analysis and human sensory perception. For example, in studies of wine, baijiu, and fruit juices, OAVs are calculated for numerous volatile compounds to identify the "key aroma compounds" responsible for the characteristic scent. mdpi.comnih.govresearchgate.net While specific OAVs for this compound are not detailed in the provided context, the methodology is consistently applied to similar esters, such as ethyl isobutyrate and ethyl hexanoate (B1226103), to determine their impact on the final aroma profile. mdpi.comnih.gov The interpretation of the OAV is highly dependent on the matrix (e.g., wine, water, air), as the odor threshold can vary significantly between different media. researchgate.net
Aroma Recombination and Omission Experiments
To validate the findings from OAV calculations and confirm the precise role of key aroma compounds, researchers employ aroma recombination and omission experiments. nih.govnih.gov These sensory tests are critical for understanding how individual molecules contribute to a complex aroma.
The process typically involves the following steps:
Quantification: All aroma-active compounds (often those with OAV ≥ 1) in the original sample are identified and precisely quantified.
Recombination: A synthetic aroma model is created by mixing authentic chemical standards of these key compounds in an odorless base (such as a dealcoholized wine or water-ethanol solution) at the same concentrations found in the original sample. rsc.org
Sensory Comparison: A trained sensory panel compares the aroma of the recombination model to the original sample. A high degree of similarity confirms that the model is a good representation of the original aroma. rsc.org
Omission: New models are prepared, each omitting a single compound or a group of related compounds.
Difference Testing: Panelists are given triangle tests (two identical samples, one different) to determine if they can detect a difference between the complete recombination model and the various omission models. nih.gov
| Experiment | Composition | Purpose |
|---|---|---|
| Recombination Model | Odorless base + all key aroma compounds (including Compound X). | To create a synthetic version of the original product's aroma. |
| Omission Model | Odorless base + all key aroma compounds (excluding Compound X). | To test the specific sensory impact of Compound X. |
| Sensory Test (e.g., Triangle Test) | Panelists compare the Recombination Model and the Omission Model. | To determine if the absence of Compound X causes a perceivable change in the aroma. |
Sensory Descriptive Analysis of Aroma Profiles
Sensory Descriptive Analysis is a formal methodology used to identify and quantify the specific sensory characteristics of a product. A small panel of highly trained assessors (typically 8-16 individuals) evaluates the sample and rates the intensity of various aroma attributes (descriptors) on a scale. mdpi.com
The process generates a detailed aroma profile of the product. For a substance containing this compound, panelists would rate the intensity of descriptors that match its known organoleptic properties, which are described as oily, green, waxy, soapy, clean, and fruity. thegoodscentscompany.com The results of the panel can be visualized in formats like a spider web plot or an "aromagram," which maps sensory events to specific points in a chromatogram. northerngrapesproject.org
This technique is used to compare different products, such as Syrah wines from different regions, or to track changes in a product over time. mdpi.commdpi.com Researchers then correlate the instrumental data (i.e., the concentration of specific compounds) with the sensory data. A strong positive correlation between the concentration of this compound and the intensity ratings for "fruity" or "green" notes would provide strong evidence of its contribution to those specific sensory characteristics. oup.com
Other Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Beyond the standard methods, other advanced techniques are employed for more detailed characterization and to ensure the quality of chemical standards.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC–MS): For extremely complex volatile samples like hop oil, comprehensive two-dimensional gas chromatography offers significantly enhanced separation power. mdpi.com This technique uses two different chromatographic columns in sequence, providing a much higher resolution of individual components than a single column. Studies have shown that GC×GC-MS can increase the number of identified peaks by over 300% compared to conventional GC-MS, allowing for the detection and tentative identification of minor constituents, including n-octyl isobutyrate, that might otherwise be missed. mdpi.comuspceu.es
Techniques for Purity Assessment: The purity of a chemical reference material is critical for accurate quantitative analysis. Several methods are used for this purpose:
Quantitative NMR (qNMR): This technique can determine the purity of a substance without the need for a specific reference standard of the same compound. The PULCON (Pulse Length-based Concentration determination) method, for example, is an external standard method that has been successfully used to determine the purity of pharmaceutical reference materials. researchgate.net
High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry, HPLC is used to identify and quantify non-volatile impurities or degradation products. wdh.ac.idchemicalbook.in
Karl Fischer Titration: This is a specific and highly accurate method used exclusively for the quantification of water content in a sample. acs.org
Biological Activities and Bioactivity Mechanisms of Octyl Isobutyrate
Antimicrobial Activity
Research has highlighted the potential of octyl isobutyrate as an antimicrobial agent, exhibiting inhibitory effects against a range of bacteria and fungi. This activity is often observed in studies analyzing the essential oils of plants where this compound is a major constituent. tandfonline.commdpi.comtandfonline.com
Antibacterial Efficacy
This compound has shown effectiveness against both Gram-negative and Gram-positive bacteria.
Essential oils containing this compound have demonstrated significant inhibitory action against several Gram-negative bacteria. For instance, an essential oil from Heracleum persicum, with this compound as a notable component (9.23%), showed strong inhibitory activity against Pseudomonas aeruginosa and Salmonella paratyphi-A serotype, with a Minimum Inhibitory Concentration (MIC) of less than 62.50 μg/mL. nih.gov The same essential oil also exhibited activity against Escherichia coli, with an MIC and Minimum Bactericidal Concentration (MBC) value under 62.50 μg/mL. nih.gov Furthermore, essential oils from Iranian endemic plants containing this compound have been evaluated against E. coli and Pseudomonas aeruginosa, showing MIC values in the range of 500–1000 µg/mL. mdpi.commdpi.com
The antibacterial effects of this compound extend to Gram-positive bacteria. Essential oil from the aerial parts of Malabaila aurea, in which this compound is the major component (40%), displayed good activity against Staphylococcus aureus. tandfonline.comtandfonline.com Similarly, essential oils from certain Iranian plants containing this compound have been tested against Staphylococcus aureus and Bacillus subtilis, with MIC values reported between 500–1000 µg/mL. mdpi.comresearchgate.net An essential oil from Heracleum persicum also showed activity against Bacillus subtilis and Staphylococcus aureus. nih.gov
The antimicrobial potency of this compound, often as a component of essential oils, has been quantified using MIC and MBC values. These values represent the lowest concentration of a substance that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC). encyclopedia.pub For example, the essential oil of Malabaila aurea, rich in this compound, had an MIC of 5 µL/mL and an MBC of 10 µg/mL against Staphylococcus aureus. tandfonline.com The essential oil of Heracleum persicum showed an MIC and MBC of less than 62.50 μg/mL against Escherichia coli. nih.gov
Table 1: MIC and MBC Values of Essential Oils Containing this compound against Various Bacteria
| Essential Oil Source | Bacteria | MIC | MBC |
|---|---|---|---|
| Malabaila aurea tandfonline.com | Staphylococcus aureus | 5 µL/mL | 10 µg/mL |
| Heracleum persicum nih.gov | Pseudomonas aeruginosa | < 62.50 μg/mL | Not Reported |
| Heracleum persicum nih.gov | Salmonella paratyphi-A serotype | < 62.50 μg/mL | Not Reported |
| Heracleum persicum nih.gov | Escherichia coli | < 62.50 μg/mL | < 62.50 μg/mL |
Antifungal Efficacy (e.g., Candida albicans)
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. The essential oil of Malabaila aurea, with a high concentration of this compound, showed good activity against the fungus Candida albicans. tandfonline.comtandfonline.com Specifically, this essential oil exhibited an MIC of 1.25 µL/mL and an MBC of 2.50 µL/mL against C. albicans. researchgate.net An essential oil from Heracleum persicum also displayed strong inhibitory and lethal activity against Candida albicans, with both MIC and MBC values of 250 μg/mL. nih.gov
Table 2: Antifungal Activity of Essential Oils Containing this compound against Candida albicans
| Essential Oil Source | MIC | MBC/MFC |
|---|---|---|
| Malabaila aurea researchgate.net | 1.25 µL/mL | 2.50 µL/mL |
Mechanism of Antimicrobial Action (e.g., membrane disruption)
The antimicrobial mechanism of action for many essential oils and their components, including esters like this compound, is often attributed to their ability to disrupt microbial cell membranes. mdpi.comencyclopedia.pub The hydrophobic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, which can lead to increased permeability and subsequent leakage of essential intracellular components, ultimately causing cell death. encyclopedia.pubnih.govgoogle.com While the precise mechanism of this compound is a subject of ongoing research, its action is consistent with the general mechanism observed for many antimicrobial peptides and essential oil constituents which involves interaction with and disruption of the bacterial cell membrane. nih.govresearchgate.net
Cytotoxic and Anticancer Activities
This compound has been identified as a component in essential oils that exhibit cytotoxic effects against various cancer cell lines. The research, however, often evaluates the entire essential oil or focuses on more abundant related esters, leaving the specific contribution of this compound to be inferred.
Direct studies on the cytotoxicity of pure this compound against human malignant melanoma (A375) cells are not prominently featured in the available research. However, studies on closely related compounds and essential oils provide context. An essential oil from Heracleum sphondylium showed cytotoxic activity against A375 cells, but the effect was primarily attributed to octyl butyrate (B1204436), a structural isomer of this compound. researchgate.net Another related compound, octyl acetate (B1210297), was tested on A375 cells and demonstrated low cytotoxicity, with an IC50 value greater than 200 ppm. mdpi.com
Similar to the findings for melanoma cells, direct data on this compound's effect on human colon carcinoma (HCT116) cells is limited. The cytotoxic activity of Heracleum sphondylium essential oil against HCT116 cells was noted, with octyl butyrate identified as the main active component. researchgate.net The related ester, octyl acetate, also showed minimal activity against HCT116 cells, with an IC50 value exceeding 200 ppm. mdpi.com
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for essential oils containing this compound and its related esters have been determined against several cancer cell lines.
The essential oil of Heracleum persicum, containing 9.23% this compound, was found to have an IC50 value of approximately 12.08 µg/mL against the OVCAR-3 ovarian cancer cell line. researchgate.netnih.gov In studies focusing on the structural isomer octyl butyrate, the IC50 values against A375 and HCT116 cells were 20.19 µg/mL and 55.35 µg/mL, respectively. researchgate.net The essential oil from which the octyl butyrate was tested showed IC50 values of 48.69 µg/mL against A375 cells and 95.83 µg/mL against HCT116 cells. researchgate.net
Table 1: Reported IC50 Values for this compound-Containing Oils and Related Compounds
| Compound/Extract | Cell Line | IC50 Value |
|---|---|---|
| Heracleum persicum Essential Oil (9.23% this compound) | Ovarian (OVCAR-3) | ~12.08 µg/mL researchgate.netnih.gov |
| Octyl butyrate | Melanoma (A375) | 20.19 µg/mL researchgate.net |
| Octyl butyrate | Colon (HCT116) | 55.35 µg/mL researchgate.net |
| Octyl acetate | Melanoma (A375) | >200 ppm mdpi.com |
This table is interactive. Click on the headers to sort.
The relationship between the chemical structure of an ester and its cytotoxic activity is a critical aspect of drug design. Studies on various esters reveal several key principles. For some classes of compounds, ester derivatives exhibit potent cytotoxicity, whereas corresponding ether analogues are significantly less active. nih.gov
The nature of the acyl group and the length of the alcohol chain can dramatically influence biological activity. uc.pt For instance, the notable difference in cytotoxicity between octyl butyrate (active) and octyl acetate (inactive) against A375 and HCT116 cells suggests that the butyrate moiety is more effective for inducing cytotoxicity than the acetate group in this context. researchgate.net Furthermore, studies on other phenolic esters have shown that propyl esters can be more effective at growth inhibition than their corresponding methyl or octyl analogues, indicating that there is often an optimal chain length for the ester moiety to achieve maximum cytotoxicity. uc.pt In piperic acid esters, phenylethyl esters showed higher cytotoxicity than phenylpropyl or phenylbutyl esters, which were largely inactive, reinforcing the importance of the ester group's structure. iiarjournals.org These findings suggest that the isobutyrate group and the eight-carbon chain of this compound are key determinants of its potential bioactivity.
Antioxidant Activity
The antioxidant potential of this compound has been investigated primarily through its presence in plant extracts. An extract from Eugenia pyriformis fruit obtained via supercritical CO2 extraction, which contained 17.83% this compound, was evaluated for its antioxidant capacity using the Oxygen Radical Absorbance Capacity (ORAC) assay. It yielded a value of 133.56 ± 13.22 μmol Trolox equivalents per gram.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Octyl butyrate |
| Octyl acetate |
| Hexyl butyrate |
| Methyl caffeate |
| Propyl caffeate |
| Octyl caffeate |
| Methyl gallate |
| Propyl gallate |
| Octyl gallate |
| Cisplatin |
| Piperic acid |
| Trolox |
Other Investigated Biological Activities (e.g., anti-inflammatory, insecticidal)
Beyond antioxidant effects, research has explored other biological roles of this compound, particularly its potential anti-inflammatory and insecticidal activities.
Anti-inflammatory Activity: Evidence for the anti-inflammatory properties of this compound often comes from studies on plant extracts. The essential oil of Heracleum persicum, containing various esters including hexyl isobutyrate, has demonstrated significant anti-inflammatory effects in animal models, such as the carrageenan-induced rat paw edema test. researchgate.net Likewise, extracts from Malabaila suaveolens, which include n-octyl isobutyrate, have shown notable anti-inflammatory activity. mdpi.com The anti-inflammatory effects are also attributed to fatty acid esters in other plants, where they can inhibit the expression of inflammatory genes and reduce the activation of pathways like NF-κB. mdpi.com
Insecticidal and Antimicrobial Activities: this compound has been identified as a component in essential oils with notable insecticidal and antimicrobial properties. A study on the essential oil of Heracleum persicum demonstrated its larvicidal effects against mosquito species like Aedes aegypti. nih.govresearchgate.net The oil, containing this compound among other esters, showed toxicity to mosquito larvae. nih.gov
More directly, the antimicrobial potential of pure this compound was evaluated. It was identified as the most abundant compound in the flower extract of Sambucus nigra and tested against several plant pathogens. The study revealed its efficacy against Phytophthora megasperma, Verticillium dahliae, and Diaporthe amygdali, with specific minimum inhibitory concentrations (MIC) recorded. mdpi.com
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Plant Pathogens
| Pathogen | MIC (µg·mL⁻¹) | Reference |
|---|---|---|
| Phytophthora megasperma | 250 | mdpi.com |
| Verticillium dahliae | 500 | mdpi.com |
| Diaporthe amygdali | 750 | mdpi.com |
Molecular Mechanisms Underlying Biological Effects
The precise molecular mechanisms through which this compound exerts its biological effects are still under investigation, but current understanding points to several potential pathways.
Anti-inflammatory Mechanism: The anti-inflammatory effects of this compound may be linked to its metabolic products. It can be hydrolyzed into isobutyric acid and n-octanol. Isobutyric acid, a short-chain fatty acid, has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway. nih.gov This pathway is a critical regulator of the inflammatory response. Furthermore, other fatty acid esters are known to modulate inflammation by binding to G protein-coupled receptors like GPR120, which can lead to the suppression of inflammatory cascades. mdpi.com
Insecticidal Mechanism: The insecticidal action of essential oils and their components, including esters like this compound, is often neurotoxic. core.ac.uk These lipophilic compounds can easily penetrate the insect cuticle and interfere with the nervous system. Potential mechanisms include the inhibition of the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis, or by acting as antagonists for neurotransmitter receptors, such as octopamine (B1677172) receptors, which are crucial for nerve function in insects. core.ac.uk
Environmental and Ecological Research on Octyl Isobutyrate
Environmental Fate and Transport
The environmental fate and transport of a chemical refer to its movement and transformation in the environment. cdc.gov For octyl isobutyrate, its physical and chemical properties, such as its low water solubility, influence its distribution across different environmental compartments like water, soil, and air. atamanchemicals.com
Evaluations have found that this compound is not considered to be Persistent, Bioaccumulative, and Toxic (PBT). nih.gov The risk quotients, which are based on its current usage volumes in Europe and North America, are less than 1, indicating a low environmental risk. nih.gov
When released into the environment, this compound is not expected to cause significant adverse effects such as ozone depletion or global warming potential. vigon.com It is important to prevent this compound from entering drains, water courses, or the ground. vigon.comchemos.de In case of a spill, it is recommended to absorb the chemical with inert materials and dispose of it as hazardous waste. vigon.com
A study on the essential oil of Heracleum persicum found a positive correlation between the mean annual precipitation and the content of this compound, suggesting that environmental factors can influence its natural occurrence. mdpi.com
Ecotoxicological Impact Assessments
Ecotoxicological studies assess the harmful effects of chemical substances on ecosystems. For this compound, it has been determined that the substance shall not be classified as hazardous to the aquatic environment. chemos.de However, some safety data sheets indicate that 100% of the substance consists of components of unknown acute and long-term hazards to the aquatic environment. vigon.com
Data on the acute toxicity of this compound is limited. vigon.com One safety data sheet indicates that the oral LD50 for rats and the dermal LD50 for rabbits are both greater than 5000 mg/kg, suggesting low acute toxicity. vigon.comthegoodscentscompany.com
The International Fragrance Association (IFRA) has established usage levels for this compound in fragrance products to ensure its safe use for consumers and the environment. nih.govthegoodscentscompany.com
Bioremediation and Biodegradation Studies
Bioremediation and biodegradation involve the use of microorganisms to break down environmental pollutants. harvard.eduresearchgate.net While specific bioremediation studies on this compound are not widely available, the general metabolic fate of isobutyrates is relevant. Isobutyrates are typically hydrolyzed into substances that are either naturally present in the diet or are easily converted to such materials. chemicalbook.com Isobutyric acid, a potential hydrolysis product of this compound, is a normal part of the metabolism of the amino acid valine. atamanchemicals.comchemicalbook.com
Lipases, a class of enzymes, are known to catalyze the hydrolysis of esters like this compound and are used in various biotechnological applications, including bioremediation. mdpi.commdpi.com The microbial degradation of similar compounds, such as other esters and monoterpenes, has been studied, indicating potential pathways for the breakdown of this compound in the environment. scispace.comfrontiersin.orgifremer.fr The degradation of octylphenol, a structurally related compound, has been observed in Sphingomonas sp. strain PWE1. researchgate.net
Atmospheric Chemistry and Environmental Transformations
As a volatile organic compound (VOC), this compound can be released into the atmosphere. copernicus.org In the atmosphere, VOCs undergo chemical transformations that can impact air quality. copernicus.org The photochemical degradation of other octyl-containing compounds, such as octyl methoxycinnamate and octylisothiazolinone, has been studied, revealing that these compounds can break down into various photoproducts upon exposure to UV light. rsc.orgresearchgate.net
Chemical mechanisms like the SAPRC-99 and SAPRC-07 have been developed to model the atmospheric reactions of VOCs. ucr.educa.gov These models help in assessing the ozone reactivity of different VOCs, which is a measure of their potential to contribute to the formation of ground-level ozone, a major air pollutant. ucr.educa.gov While specific data for this compound within these models is not detailed in the provided results, the frameworks exist to estimate its atmospheric reactivity.
Future Research Directions and Applications of Octyl Isobutyrate
Advanced Bioactivity Profiling and Target Identification
Future research on octyl isobutyrate is expected to delve deeper into its biological interactions, moving beyond its traditional use as a flavor and fragrance ingredient. A key area of investigation will be the comprehensive profiling of its bioactivity and the identification of its specific molecular targets.
Olfactory and Gustatory Receptor Mapping: As a prominent aroma compound, a primary research focus will be the detailed mapping of this compound's interactions with olfactory receptors (ORs). Advanced in silico models and chemoinformatic pipelines can be employed to predict and validate the binding of this compound to specific ORs. nih.govacs.org This could lead to a better understanding of the structure-odor relationship and the precise mechanisms behind its fruity scent perception. nih.gov Furthermore, exploring its interaction with gustatory (taste) receptors could reveal nuances in its flavor profile.
Chemosensory Receptor Screening: High-throughput screening assays can be utilized to investigate the broader chemosensory effects of this compound. This involves testing its activity against a wide panel of receptors to identify any off-target effects or novel biological activities. Understanding these interactions is crucial for both safety assessment and the discovery of new applications.
Target-Agnostic Phenotypic Screening: A forward-thinking approach involves target-agnostic phenotypic screening. This method assesses the effects of this compound on cellular or organismal phenotypes without a preconceived target. This could uncover unexpected biological activities and therapeutic potentials for the compound.
Development of Novel Synthetic Routes for Enhanced Yield and Sustainability
The chemical synthesis of this compound is well-established; however, future research will prioritize the development of more sustainable and efficient synthetic methods. The principles of green chemistry will be central to these innovations.
Enzymatic and Biocatalytic Synthesis: A significant area of development is the use of enzymes, particularly lipases, as catalysts for the esterification of octanol (B41247) and isobutyric acid. begellhouse.comresearchgate.net Biocatalysis offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher selectivity, reduced byproducts, and the production of a "natural" labeled product, which is highly valued in the food and cosmetic industries. researchgate.net Research will likely focus on optimizing reaction conditions and exploring immobilized enzymes for enhanced reusability and process efficiency. begellhouse.com
Green Chemistry Approaches: Beyond enzymatic synthesis, other green chemistry methodologies are being explored. This includes the use of environmentally benign catalysts and solvent-free reaction conditions to minimize waste and energy consumption. tandfonline.comwhiterose.ac.uk Microwave-assisted esterification, for example, has shown promise in accelerating reaction times and improving yields for similar flavor esters. tandfonline.com
Biotechnological Production: The fragrance industry is increasingly turning to biotechnology for the sustainable production of aromatic compounds. onscent.comnih.gov Metabolic engineering of microorganisms could offer a renewable route to produce this compound or its precursors, reducing reliance on petrochemical feedstocks. nih.gov
Integration into Advanced Materials and Nanosystems
The unique physicochemical properties of this compound make it a candidate for integration into advanced materials and nanosystems, opening up applications beyond its traditional uses.
Nanoencapsulation for Controlled Release: A major future application lies in the nanoencapsulation of this compound for controlled release in food and consumer products. ebrary.netcd-bioparticles.netnih.govfrontiersin.orgresearchgate.net Encapsulating this volatile flavor compound within nanoparticles can enhance its stability, protect it from degradation, and allow for a triggered release, providing a longer-lasting sensory experience. cd-bioparticles.netresearchgate.net
Ester-Functionalized Nanoparticles: Research into ester-functionalized nanoparticles suggests possibilities for creating novel materials where this compound or similar esters are covalently linked to nanoparticle surfaces. nih.govacs.orgresearchgate.netnih.gov These functionalized nanoparticles could have applications in targeted delivery systems or as components in smart materials.
Polymer Science Applications: The ester functional group of this compound can be leveraged in polymer science. It could potentially be used as a plasticizer or a monomer in the synthesis of new polymers with specific sensory or material properties.
Computational Chemistry and Molecular Modeling Studies of this compound
Computational chemistry and molecular modeling are powerful tools that will be increasingly applied to understand and predict the behavior of this compound at the molecular level.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide detailed insights into the conformational dynamics of this compound and its interactions with other molecules, such as water, ethanol, and receptor proteins. mdpi.comresearchgate.netresearchgate.netnih.gov This can help in understanding its behavior in different environments, like food matrices or cosmetic formulations. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structure of this compound and related esters with their sensory properties and biological activities. acs.org These models can be used to predict the properties of new, unsynthesized ester compounds, accelerating the discovery of novel flavor and fragrance ingredients.
Quantum Mechanical Calculations: Quantum mechanical methods can be used to investigate the electronic structure of this compound, providing a deeper understanding of its reactivity and spectroscopic properties. bohrium.com This information is valuable for designing more efficient synthetic routes and for interpreting experimental data.
Regulatory and Safety Science Advancements related to this compound Research
The regulatory landscape for flavor and fragrance ingredients is continuously evolving, with a growing emphasis on consumer safety and transparency. acs.orgacs.orgperfumerflavorist.comchemicalbull.comwomensvoices.orgfreyrsolutions.comfychemgroup.comglobalfragrancesummit.comweitnauer.com
Next-Generation Risk Assessment (NGRA): Future safety evaluations of this compound will likely move towards Next-Generation Risk Assessment (NGRA) frameworks. toxminds.comnih.gov These approaches are exposure-led and utilize a suite of in vitro and in silico methods, known as New Approach Methodologies (NAMs), to assess safety without relying on animal testing. toxminds.commdpi.com
Advanced Safety Testing Methodologies: The development and validation of advanced in vitro models for endpoints such as skin sensitization, genotoxicity, and endocrine disruption will be crucial for the ongoing safety assessment of cosmetic ingredients like this compound. mdpi.comalfa-chemistry.com
Ingredient Transparency and Global Harmonization: There is a growing demand from consumers and regulators for greater transparency in fragrance ingredient disclosure. globalfragrancesummit.comweitnauer.com Future research will need to be conducted within the context of evolving international regulations, such as those from the International Fragrance Association (IFRA), the US Food and Drug Administration (FDA), and the European Union. acs.orgperfumerflavorist.comchemicalbull.comfreyrsolutions.comfychemgroup.com
Q & A
Q. What analytical methods are recommended for identifying and quantifying octyl isobutyrate in complex mixtures like plant volatiles?
Gas chromatography-mass spectrometry (GC-MS) is the primary method, using retention indices and co-injection with authentic standards to differentiate this compound from structurally similar esters (e.g., octyl butyrate or 2-methylbutyrate). For example, in Dendrobium flower analysis, this compound was identified at a retention time of 26.636 min with a relative concentration of 0.34%, distinct from octyl butyrate (28.649 min, 2.83%) . Cross-validation with spectral libraries (e.g., NIST) and quantification via internal standards (e.g., n-alkanes) ensure accuracy.
Q. How should researchers characterize the purity and structural identity of newly synthesized this compound?
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, Fourier-transform infrared (FTIR) spectroscopy for functional group verification, and high-performance liquid chromatography (HPLC) with a refractive index detector for purity assessment. For novel compounds, elemental analysis and X-ray crystallography may be required. Known compounds should be cross-referenced with literature data (e.g., CAS 109-15-9) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Key properties include its molecular formula (C₁₂H₂₄O₂), molecular weight (200.32 g/mol), boiling point (~230°C), and solubility in organic solvents (e.g., ethanol, diethyl ether). These properties inform solvent selection for extraction, reaction conditions for synthesis, and storage protocols (e.g., refrigeration to prevent degradation) .
Advanced Research Questions
Q. How can enzymatic synthesis of this compound be optimized to improve yield and reduce side reactions?
Use immobilized esterases (e.g., from Bacillus licheniformis) in transesterification reactions. Key parameters include:
- Molar ratio : A 1:1 ratio of vinyl isobutyrate to octanol minimizes steric hindrance at the enzyme’s active site.
- Temperature : 40–50°C balances reaction rate and enzyme stability.
- Enzyme concentration : Excess enzyme (>0.8 µg/mL) may hydrolyze the product; iterative optimization is critical . Monitor yields via GC and address contradictions (e.g., yield drops at high substrate concentrations) by adjusting reaction kinetics or using fed-batch systems.
Q. What strategies resolve contradictions in this compound quantification across GC-MS studies, such as variability in relative abundance?
Discrepancies often arise from differences in extraction methods (e.g., headspace vs. solvent extraction) or detector calibration. Standardize protocols by:
- Using internal standards (e.g., deuterated analogs) for normalization.
- Validating column specifications (e.g., polar vs. non-polar stationary phases). For example, this compound’s relative concentration in Heracleum species varied from 5% to 67% due to interspecific differences and extraction techniques .
Q. How does the stereoelectronic environment of this compound influence its interaction with olfactory receptors in flavor chemistry studies?
Computational modeling (e.g., molecular docking) and structure-activity relationship (SAR) studies reveal that the branched isobutyryl group enhances binding to specific receptor pockets compared to linear-chain analogs. Pair these models with in vitro assays (e.g., calcium imaging in receptor-transfected cells) to validate mechanistic hypotheses .
Methodological Notes
- Synthesis : For scalable production, consider lipase-catalyzed esterification under solvent-free conditions to reduce waste .
- Safety : Store this compound away from strong oxidants and acids; use solvent-resistant gloves (e.g., nitrile) to prevent dermal exposure .
- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental procedures in supplementary materials and citing primary literature for known compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
